![molecular formula C14H17N3OS B2772853 4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline CAS No. 890093-74-0](/img/structure/B2772853.png)
4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazole-based small molecule that has been shown to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Polymer-Supported Syntheses of Heterocycles
Polymer-supported synthesis (SPS) techniques have been pivotal in preparing oxazine and thiazine derivatives, including those related to the chemical family of "4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline." These methods enable the creation of compounds with variously functionalized oxazine and thiazine scaffolds. SPS facilitates the generation of diverse compounds bearing functionalized 1,2-oxazine, 1,3-oxazine, or 1,4-oxazine scaffolds and their corresponding thiazines, highlighting the continuous expansion of this field, particularly in the stereoselective synthesis of morpholines (Králová, Ručilová, & Soural, 2018).
Synthesis and Structural Properties of Novel Substituted Thiazolidinones
The reaction of chloral with substituted anilines leading to the formation of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrates the synthetic versatility of thiazolidinone scaffolds. This pathway opens avenues for exploring intermediate compounds that could be synthesized from chloral and amines, providing insights into the conformation and structural properties of the resulting products (Issac & Tierney, 1996).
Anticancer Drug Design with 4-Thiazolidinone-Bearing Hybrid Molecules
The research into 4-thiazolidinone-bearing hybrid molecules for anticancer drug design has been significant. These studies emphasize the application of molecular hybridization methodologies and strategies in designing small molecules as potential anticancer agents. The focus on scaffold hybridization, hybrid-pharmacophore approaches, and analogue-based drug design showcases the importance of 4-thiazolidinone cores in developing new therapeutic agents (Roszczenko et al., 2022).
Propriétés
IUPAC Name |
4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c15-12-3-1-11(2-4-12)14-16-13(10-19-14)9-17-5-7-18-8-6-17/h1-4,10H,5-9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROIUJGUYGXUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CSC(=N2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

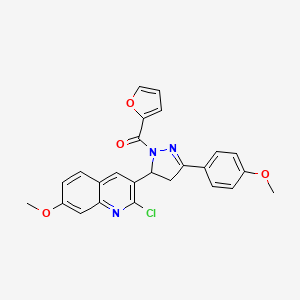
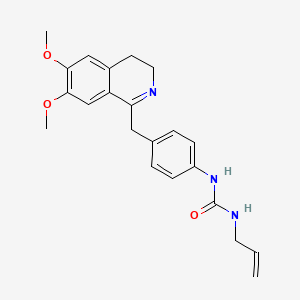
![N-(3-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2772775.png)
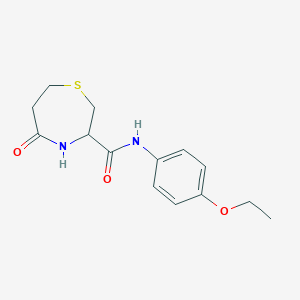
![Methyl 4-[(4-methylidenecyclohexyl)carbamoyl]butanoate](/img/structure/B2772780.png)
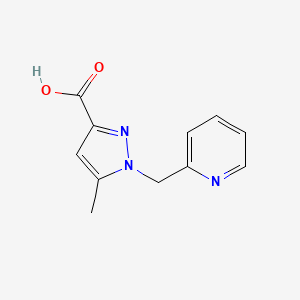
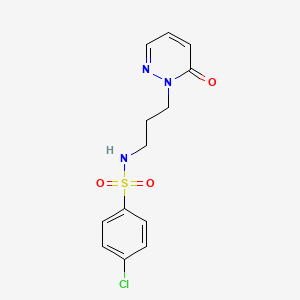
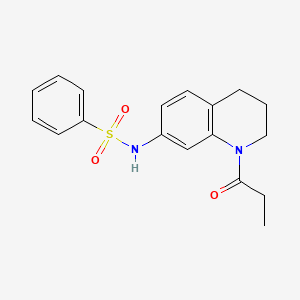
![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2772785.png)
![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2772786.png)
![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2772788.png)
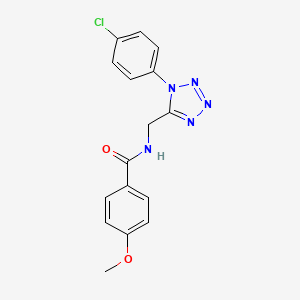
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2772792.png)
![1-phenyl-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2772793.png)